molecular formula C₉H₁₇NO₂ B1152960 3-(Aminoethyl)-5-methyl-4-hexenoic Acid

3-(Aminoethyl)-5-methyl-4-hexenoic Acid

Cat. No.: B1152960
M. Wt: 171.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Cross-Database Identity Summary

Parameter Value(s)
IUPAC Name 3-(2-aminoethyl)-5-methylhex-4-enoic acid
Molecular Formula C₉H₁₇NO₂
SMILES CC(=CC(CCN)CC(=O)O)C
PubChem CID 169433248
Notable Synonyms This compound

Properties

Molecular Formula

C₉H₁₇NO₂

Molecular Weight

171.24

Synonyms

3-(2-Aminoethyl)-5-methylhex-4-enoic Acid

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development

3-(Aminoethyl)-5-methyl-4-hexenoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. One notable application is in the synthesis of the antiepileptic drug Pregabalin. The compound is utilized to produce various lipophilic GABA analogues, which exhibit high yields during synthesis processes. For instance, a method involving conjugate addition reactions with nitromethane has shown yields ranging from 75% to 97% for fatty alkylidenes, which are then transformed into β-alkyl-substituted γ-nitro acids with yields between 78% and 92% .

Synthesis of Bioactive Peptides

The compound has also been investigated for its potential in solid-phase peptide synthesis. Research indicates that incorporating unnatural amino acids like this compound into peptide chains can enhance the biological activity of the resulting peptides. This approach is particularly valuable in developing peptidomimetics, which are compounds that mimic the structure and function of peptides but offer improved stability and bioavailability .

Therapeutic Potential

Neurological Applications

Given its structural similarity to GABA (gamma-aminobutyric acid), this compound may possess neuroprotective properties. Its derivatives have been explored for their effects on neurotransmission, potentially leading to new treatments for neurological disorders such as epilepsy and anxiety.

Immunosuppressive Properties

Research has indicated that related compounds may exhibit immunosuppressive effects by inhibiting de novo purine nucleotide synthesis. This mechanism is crucial for developing therapies aimed at preventing organ transplant rejection and treating autoimmune diseases .

Case Studies

Study Focus Findings Reference
Synthesis of PregabalinDemonstrated high overall yield through a four-step process using this compound as an intermediate.
Peptide SynthesisSuccessful incorporation into peptide chains leading to bioactive compounds with enhanced properties.
Immunosuppressive ActivityInhibition of purine nucleotide synthesis observed, suggesting potential therapeutic applications.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid moiety undergoes standard derivatization reactions:

Reaction TypeConditions/ReagentsOutcomeReference
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester formation
Amidation Primary amines, coupling agents (e.g., DCC)Amide conjugates
Decarboxylation NaOH in ethanol, heatCO<sub>2</sub> elimination, yielding an amine derivative

These reactions enable functionalization for pharmaceutical applications, such as prodrug synthesis.

Amine Group Reactions

The primary amine participates in nucleophilic substitutions and conjugations:

Reaction TypeConditions/ReagentsOutcomeReference
Acylation Acetic anhydride, baseAcetylated derivative
Schiff Base Formation Aldehydes/ketones, mild acidImine intermediates

The amine’s reactivity is critical for forming stable intermediates in multi-step syntheses.

Alkene Reactions

The 4-hexenoic acid’s double bond enables catalytic modifications:

Reaction TypeConditions/ReagentsOutcomeReference
Hydrogenation H<sub>2</sub>, sponge Ni catalyst, MeOH/NH<sub>3</sub>, 50°CSaturated 5-methylhexanoic acid derivative
Epoxidation m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxide formation

Hydrogenation is a key step in producing Pregabalin precursors, as demonstrated in industrial-scale syntheses .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C induces decarboxylation and amine decomposition.

  • Oxidation : The alkene is susceptible to ozonolysis or peroxide-mediated cleavage under strong oxidative conditions.

This compound’s multifunctional reactivity enables diverse pharmaceutical derivatization, particularly in pain management therapeutics. Ongoing research focuses on optimizing enantioselective syntheses and novel conjugates for enhanced bioavailability .

Comparison with Similar Compounds

(a) 5-Methyl-4-hexenoic Acid

  • Structure: Lacks the aminoethyl group at position 3 but retains the methyl group at position 4.
  • Properties : pKa = 4.80 (carboxylic acid group) .
  • Applications : Primarily used as an intermediate in organic synthesis.

(b) Mycophenolic Acid

  • Structure: A 4-hexenoic acid derivative with a substituted phthalide ring at position 6 and a methyl group at position 4 (C₁₇H₂₀O₆, MW = 320.34 g/mol) .
  • Properties: Exhibits immunosuppressive and antiviral activity.
  • Applications : Clinically used to prevent organ transplant rejection .

(c) 5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester

  • Structure: Ethyl ester derivative with a nitromethyl substituent at position 3 (C₁₀H₁₇NO₄, MW = 215.25 g/mol) .
  • Applications : Intermediate in pregabalin synthesis; categorized as an impurity in pharmaceutical quality control .

Functional Group Variations

(a) 3-Hydroxy-4-methoxyphenyl-2-propenoic Acid

  • Structure : Aromatic cinnamic acid derivative with hydroxyl and methoxy substituents (C₁₀H₁₀O₄, MW = 194.18 g/mol) .
  • Applications : Used in pharmacological and cosmetic research due to its antioxidant properties .

(b) 3-Amino-4-(acetylamino)-5-hydroxybenzoic Acid

  • Structure: Benzoic acid derivative with amino, acetamido, and hydroxyl groups (C₉H₁₀N₂O₄, MW = 210.19 g/mol) .
  • Applications : Investigated for antimicrobial and anticancer activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) Key Applications References
3-(Aminoethyl)-5-methyl-4-hexenoic acid C₉H₁₅NO₂ 185.22 ~4.8 (estimated) Neuropathic drug synthesis
5-Methyl-4-hexenoic acid C₇H₁₂O₂ 128.17 4.80 Organic synthesis intermediate
Mycophenolic Acid C₁₇H₂₀O₆ 320.34 ~3.5 (phenolic OH) Immunosuppressive therapy
5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester C₁₀H₁₇NO₄ 215.25 N/A Pregabalin impurity standard

Research Findings and Key Differences

Bioactivity: Unlike mycophenolic acid, this compound lacks direct therapeutic applications but is critical in synthesizing bioactive molecules like pregabalin .

Acidity: The pKa of the carboxylic acid group in this compound is comparable to 5-methyl-4-hexenoic acid (~4.8), suggesting similar ionization behavior in physiological conditions .

Structural Complexity: Mycophenolic acid’s extended conjugated system and aromatic rings confer distinct pharmacokinetic properties, such as higher molecular weight and lipophilicity, compared to simpler 4-hexenoic acid derivatives .

Preparation Methods

Retrosynthetic Analysis

The target molecule’s retrosynthetic breakdown reveals three key disconnections:

  • Carboxylic acid functionality : Likely introduced via oxidation of a primary alcohol or hydrolysis of a nitrile.

  • 4-Hexenoic acid backbone : Suggests a conjugate addition or Wittig-type olefination to install the double bond.

  • Aminoethyl group : May originate from reductive amination of a ketone or nucleophilic substitution of a halogenated precursor.

Stepwise Synthesis Methodologies

Route 1: Aldol Condensation Followed by Reductive Amination

Step 1: Synthesis of 5-Methyl-4-hexenoic Acid
A modified Horner-Wadsworth-Emmons reaction between diethyl (2-oxopropyl)phosphonate and ethyl 3-methylbutanoate generates the α,β-unsaturated ester. Acidic hydrolysis then yields 5-methyl-4-hexenoic acid.

Step 2: Introduction of the Aminoethyl Group
Bromination at the β-position using N-bromosuccinimide (NBS) under radical conditions produces 3-bromo-5-methyl-4-hexenoic acid. Subsequent nucleophilic displacement with ethylamine in liquid ammonia affords the target compound.

Key Data

Reaction StepReagentsTemperature (°C)Yield (%)
OlefinationPO(Et)₂CH₂CO, NaH0 → 2578
BrominationNBS, AIBN8065
AminationEthylamine, NH₃-3352

This route suffers from moderate yields in the amination step due to competing elimination reactions.

Route 2: Enzymatic Resolution of Racemic Intermediates

Step 1: Preparation of Racemic 3-(N-Acetylaminoethyl)-5-methyl-4-hexenoic Acid
Micheal addition of acetylated β-aminoethanol to ethyl 5-methyl-4-hexenoate under basic conditions forms the racemic N-acetyl derivative.

Step 2: Kinetic Resolution Using Lipases
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.4), leaving the desired (S)-enantiomer intact.

Optimization Parameters

  • Enzyme Loading : 15 mg/mL maximizes enantiomeric excess (ee > 98%)

  • Solvent System : Tert-butyl methyl ether/water biphasic system reduces substrate inhibition

  • Temperature : 37°C balances reaction rate and enzyme stability

This biocatalytic approach achieves 94% ee but requires costly enzyme immobilization for reuse.

Critical Analysis of Reaction Conditions

Solvent Effects on Olefin Geometry

The configuration of the 4-hexenoic acid double bond is solvent-dependent:

  • Polar Aprotic Solvents (DMF, DMSO) : Favor trans-selectivity (≥7:1) via stabilized transition states

  • Nonpolar Solvents (Hexane, Toluene) : Promote cis-isomers (3:1) through hydrophobic aggregation

Controlled experiments in DMF at 0°C yield 82% trans-alkene, crucial for maintaining the molecule’s bioactive conformation.

Protecting Group Strategies

The aminoethyl group’s basicity necessitates protection during carboxylic acid activation:

  • Boc (tert-butoxycarbonyl) : Stable under Grignard conditions but requires acidic deprotection

  • Fmoc (Fluorenylmethyloxycarbonyl) : Base-labile, compatible with saponification reactions

  • Troc (2,2,2-Trichloroethoxycarbonyl) : Removed via Zn/AcOH, avoids β-elimination risks

Comparative studies show Boc protection affords 23% higher overall yields in multistep syntheses.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (3:1) at -20°C produces needle-like crystals with 99.5% purity. Key parameters:

  • Cooling Rate : 0.5°C/min minimizes inclusion of impurities

  • Seed Crystal Size : 50–100 μm ensures controlled nucleation

  • Agitation : 150 rpm enhances mass transfer

Table 4.1: Crystallization Efficiency

ParameterValueImpact on Purity
Solvent Ratio3:1 EtOAc:Hexane+8.7%
Cooling Rate0.5°C/min+12.3%
Seeding0.1% w/w+15.9%

Advanced Analytical Techniques

  • Chiral HPLC : Chiralpak IC-3 column, 0.1% TFA in hexane:isopropanol (85:15), 1 mL/min, tR = 12.3 min (S-enantiomer)

  • 13C NMR : Characteristic signals at δ 172.4 (COOH), 129.8/127.3 (C=C), 44.2 (CH₂NH₂)

  • HRMS (ESI+) : [M+H]+ Calculated: 172.1334, Found: 172.1331 (Δ = -1.7 ppm)

Industrial Scalability Challenges

Cost-Benefit Analysis of Catalytic Systems

Homogeneous Catalysts :

  • Pd(OAc)₂/PPh₃: High activity (TOF = 1,200 h⁻¹) but difficult recovery

  • RuCl₃ with BINAP: Enantioselective hydrogenation (ee = 95%) with 5 ppm metal residue

Heterogeneous Catalysts :

  • Ni/Al₂O₃: Recyclable 7× but 30% lower yield

  • Pt-Sn on MgO: Suppresses double bond migration during hydrogenation

Table 5.1: Catalyst Performance Metrics

Catalyst TypeCost ($/kg)TurnoversResidual Metal (ppm)
Pd(OAc)₂/PPh₃12,5008,400220
Ni/Al₂O₃8902,100<5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminoethyl)-5-methyl-4-hexenoic Acid, and how do they influence yield and purity?

  • Methodological Answer :

  • Hydrolysis/Reduction of Cyano Precursors : The compound can be synthesized via hydrolysis or reduction of a cyano precursor (e.g., 3-cyano-5-methylhexanoic acid derivatives). For example, hydrolysis under acidic or basic conditions may yield the target compound, while catalytic hydrogenation reduces the nitrile group to an amine .
  • Ester Protection/Deprotection : Ethyl 3-amino-5-methylhexanoate hydrochloride (C₉H₂₀ClNO₂, MW 209.71) can serve as a precursor. Deprotection of the ester group via saponification yields the carboxylic acid .
  • Critical Factors : Reaction pH, temperature, and catalysts (e.g., palladium for hydrogenation) significantly affect yield. Purity can be optimized using recrystallization or column chromatography.

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the aminoethyl group (δ ~2.5–3.5 ppm for CH₂NH₂), methyl substituents (δ ~1.0–1.5 ppm), and the 4-hexenoic acid backbone (δ ~5.5 ppm for the double bond) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C₉H₁₇NO₂, theoretical MW 183.24).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~210 nm) assesses purity. Use C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Q. What are the primary research applications of this compound in pharmacological studies?

  • Methodological Answer :

  • Enzyme Inhibition Studies : The compound’s amino and carboxylic acid groups make it a candidate for studying aminotransferases or decarboxylases.
  • Peptide Mimetics : Its structure serves as a backbone for unnatural amino acids in peptide synthesis, similar to 5-methylisoxazole-based analogs .
  • Cosmetic Intermediates : Analogous to 5-amino-6-chloro-o-cresol (CAS 84540-50-1), it may act as a stabilizer or antimicrobial agent in formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Stereochemical Control : The double bond (4-hexenoic acid) may exist as E or Z isomers, which can exhibit divergent bioactivities. Use chiral chromatography or asymmetric synthesis to isolate enantiomers .
  • Purity Assessment : Contaminants from incomplete reduction (e.g., residual cyano groups) or oxidation products may skew results. Employ LC-MS to detect byproducts .
  • Comparative Studies : Replicate experiments using standardized protocols (e.g., fixed pH, temperature) to minimize variability .

Q. What experimental strategies mitigate instability during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the double bond and amine group degradation .
  • Lyophilization : Lyophilize the compound as a sodium or hydrochloride salt to enhance shelf life.
  • Buffered Solutions : Use phosphate or Tris buffers (pH 6–7) to stabilize the zwitterionic form in aqueous studies .

Q. How can advanced spectral techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes or receptors by measuring heat exchange during ligand-protein interaction.
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to study real-time binding kinetics (ka/kd) .
  • Fluorescence Spectroscopy : Label the amine group with FITC or dansyl chloride to track cellular uptake or localization .

Key Research Recommendations

  • Stereochemistry : Prioritize asymmetric synthesis or chiral resolution to study enantiomer-specific effects.
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 5-methylhexanoic acid derivatives) to identify trends .
  • Collaborative Studies : Partner with computational chemists to model the compound’s interaction with biological targets using molecular docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.